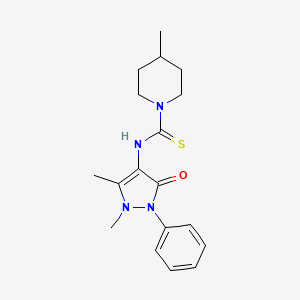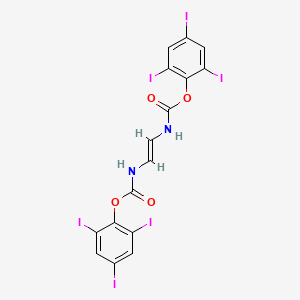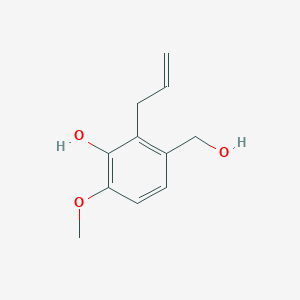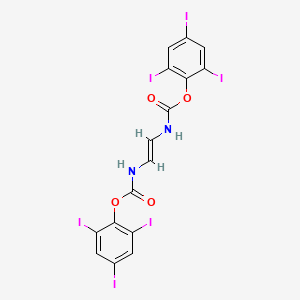
Methyl 2-hydroxyoctadec-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-hydroxyoctadec-2-enoate, also known as octadecenoic acid, hydroxy-, methyl ester, is a chemical compound with the molecular formula C19H36O3 and a molecular weight of 312.487 g/mol . This compound is a type of fatty acid ester and is commonly used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 2-hydroxyoctadec-2-enoate can be synthesized through the esterification of octadecenoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of large-scale esterification reactors. The process includes the continuous addition of octadecenoic acid and methanol, along with a suitable acid catalyst, under controlled temperature and pressure conditions to optimize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2-hydroxyoctadec-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond can be reduced to form a saturated ester.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of the double bond.
Substitution: Nucleophiles such as alkoxides or amines can be used to substitute the hydroxyl group.
Major Products Formed:
Oxidation: Formation of octadecenoic acid or octadecanone.
Reduction: Formation of methyl 2-hydroxyoctadecanoate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-hydroxyoctadec-2-enoate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in lipid metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of surfactants, lubricants, and bio-based materials
Wirkmechanismus
The mechanism by which methyl 2-hydroxyoctadec-2-enoate exerts its effects involves its interaction with various molecular targets and pathways. For instance, in biological systems, it can modulate lipid metabolism by acting on enzymes involved in fatty acid synthesis and degradation. Additionally, its hydroxyl and ester functional groups allow it to participate in hydrogen bonding and hydrophobic interactions, influencing its behavior in different environments .
Vergleich Mit ähnlichen Verbindungen
Methyl 3-hydroxyoctadec-9-enoate: Another hydroxylated fatty acid ester with similar chemical properties.
Methyl 2-hydroxyoctadecanoate: A saturated analog of methyl 2-hydroxyoctadec-2-enoate.
Uniqueness: this compound is unique due to its specific structural features, such as the presence of both a hydroxyl group and a double bond. These features confer distinct reactivity and functional properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
72622-63-0 |
|---|---|
Molekularformel |
C19H36O3 |
Molekulargewicht |
312.5 g/mol |
IUPAC-Name |
methyl 2-hydroxyoctadec-2-enoate |
InChI |
InChI=1S/C19H36O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(20)19(21)22-2/h17,20H,3-16H2,1-2H3 |
InChI-Schlüssel |
YGHAYJMHWHHEGO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC=C(C(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1',2,2'-Tetrahydro-3,3'-spirobi[naphtho[2,1-B]pyran]](/img/structure/B14457095.png)


![Cyano[3-(2-hydroxyphenoxy)phenyl]methyl 2-(4-chlorophenyl)-3-methylbutanoate](/img/structure/B14457113.png)


![3,9-dicyclohexyl-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine](/img/structure/B14457139.png)

![2-[(2-Amino-2-oxoethoxy)imino]-3-oxobutanamide](/img/structure/B14457154.png)




